molecular formula C15H16F2N6O2 B2968392 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1174869-32-9

3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B2968392
CAS No.: 1174869-32-9
M. Wt: 350.33
InChI Key: QUESTZFVISYRJF-UHFFFAOYSA-N
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Description

3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a synthetic compound known for its potential in various scientific and industrial applications. Its complex structure, featuring a difluoromethyl group, a pyrazol ring, and a triazolo[1,5-a]pyrimidine scaffold, makes it a subject of interest in medicinal and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions:

  • Step 1: : Formation of the triazolo[1,5-a]pyrimidine core. This usually involves the cyclization of suitable starting materials under acidic or basic conditions.

  • Step 2: : Introduction of the difluoromethyl group via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).

  • Step 3: : Attachment of the pyrazol ring through coupling reactions, such as Suzuki or Stille couplings, utilizing palladium catalysts.

  • Step 4: : Final condensation with propanoic acid under mild heating conditions to form the complete structure.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness:

  • Batch Process: : Involves careful control of reaction conditions in large reactors, ensuring consistency and quality.

  • Flow Chemistry: : Continuous flow reactors can be employed for certain steps to enhance reaction rates and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically affecting the pyrazol or propanoic acid moieties.

  • Reduction: : Reduction reactions can modify the triazolo[1,5-a]pyrimidine core or the difluoromethyl group.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

  • Oxidation: : Modified structures with additional ketone or aldehyde functionalities.

  • Reduction: : Compounds with altered triazolo[1,5-a]pyrimidine or difluoromethyl groups.

  • Substitution: : Diverse derivatives with potential increased activity or stability.

Scientific Research Applications

The compound has broad applications:

  • Chemistry: : Used as an intermediate in organic synthesis and material science research.

  • Biology: : Functions as a probe in biochemical assays and molecular biology studies.

  • Medicine: : Potential therapeutic agent, particularly in targeting specific pathways in disease models.

  • Industry: : Utilized in the development of agrochemicals and specialty polymers.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or activating their function.

  • Pathways: : Interference with key biochemical pathways, such as signal transduction or metabolic processes, leading to desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid derivatives: : Differ in functional groups attached to the core structure.

  • Other triazolo[1,5-a]pyrimidine compounds: : Similar core structure but different substituents, affecting their chemical and biological properties.

  • Pyrazolyl derivatives: : Compounds featuring a pyrazol ring but different scaffolds, resulting in varied applications.

Uniqueness

  • Structural Diversity: : The combination of difluoromethyl, pyrazol, and triazolo[1,5-a]pyrimidine motifs makes this compound uniquely versatile.

  • Activity Profile: : Distinct binding affinity and activity in biochemical assays set it apart from structurally similar compounds.

And there you have it, a deep dive into the intriguing world of this compound. Got more scientific curiosities to explore?

Properties

IUPAC Name

3-[7-(difluoromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N6O2/c1-3-22-8(2)9(7-18-22)10-6-11(14(16)17)23-15(19-10)20-12(21-23)4-5-13(24)25/h6-7,14H,3-5H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUESTZFVISYRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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